molecular formula C8H7N3O2 B13748979 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid CAS No. 1082865-12-0

3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid

Cat. No.: B13748979
CAS No.: 1082865-12-0
M. Wt: 177.16 g/mol
InChI Key: QNTJAYXAUUHHEE-UHFFFAOYSA-N
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Description

3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with an amino group at position 3 and a carboxylic acid at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

CAS No.

1082865-12-0

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c9-5-4-2-1-3-10-7(4)11-6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)

InChI Key

QNTJAYXAUUHHEE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NC(=C2N)C(=O)O)N=C1

Origin of Product

United States

Preparation Methods

Cyclization of Precursors

A common approach to synthesizing pyrrolo[2,3-b]pyridine derivatives involves cyclization reactions starting from appropriately substituted precursors. For example, the Madelung synthesis and Fischer indole synthesis have been adapted to generate the fused pyrrole-pyridine ring system. These methods typically involve:

  • Formation of an intermediate containing both pyridine and pyrrole moieties.
  • Cyclization under controlled heating conditions to close the ring system.
  • Subsequent functional group transformations to introduce the amino and carboxylic acid groups.

This approach is versatile and allows for modifications at various positions on the heterocycle, enabling the synthesis of derivatives with tailored biological activities.

Palladium-Catalyzed Cross-Coupling and Microwave-Assisted Cyclization

An advanced synthetic method involves a multi-step sequence starting with 3-amino-2-chloropyridine and ethyl pyruvate in the presence of pyridinium p-toluenesulfonate and tetraethoxysilane in pyridine. After stirring at room temperature, palladium-catalyzed cyclization is performed under microwave irradiation at 160 °C for 20 minutes. The reaction mixture is then worked up by extraction, drying, and chromatographic purification to yield the ethyl ester of the target compound.

The ester is subsequently hydrolyzed using lithium hydroxide in an ethanol-water mixture over 16 hours, followed by acidification to pH 4 to afford the free acid form of this compound with an isolated yield of approximately 82% and purity greater than 95%.

Functional Group Transformations and Protection Strategies

In the synthesis of related derivatives, protection of the pyrrole nitrogen via triisopropylsilyl chloride (TIPS-Cl) allows selective lithiation and introduction of ester or amide groups at the 5-position. Subsequent deprotection and nucleophilic substitution at the 4-position with various amines under microwave irradiation afford amino-substituted derivatives.

This methodology has been shown to enhance the inhibitory activity of compounds against targets such as Janus kinase 3 (JAK3), demonstrating the utility of precise functionalization in drug design.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield/Purity
1 3-Amino-2-chloropyridine, ethyl pyruvate, pyridinium p-toluenesulfonate, tetraethoxysilane in pyridine, stirred 24 h at 20 °C Formation of cyclization precursor Not specified
2 Pd[P(C6H6)3]4, N,N-dicyclohexylmethylamine, microwave heating at 160 °C for 20 min Palladium-catalyzed cyclization to ethyl ester intermediate Not specified
3 Extraction with dichloromethane and saturated sodium bicarbonate Work-up and purification -
4 Hydrolysis with lithium hydroxide in ethanol/water for 16 h, acidified to pH 4 Conversion of ester to carboxylic acid 82% yield, >95% purity

Analytical data confirm the structure and purity:

  • Mass spectrometry (ESI) m/z 163 (M + H)+
  • Proton nuclear magnetic resonance (1H NMR in DMSO): δ 13.34 (broad, 1H), 8.77 (doublet, J = 5.3 Hz, 1H), 8.53 (doublet, J = 8.3 Hz, 1H), 7.73 (double doublet, J = 5.4, 8.3 Hz, 1H), 7.33 (broad, 1H)
  • Carbon-13 NMR (13C NMR, 500 MHz, DMSO): δ 161.4, 138.0, 136.1, 135.8, 132.7, 128.6, 119.6, 101.2 ppm

Analytical Techniques for Characterization

Characterization of this compound and its derivatives employs multiple spectroscopic and chromatographic methods:

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Cyclization of precursors (Madelung/Fischer) Substituted pyridine and pyrrole precursors Heating, acid/base catalysis Variable Versatile for derivatives
Pd-catalyzed microwave-assisted cyclization 3-Amino-2-chloropyridine, ethyl pyruvate, Pd catalyst, base Microwave 160 °C, 20 min 82% High purity, scalable
Protection-deprotection, lithiation, amidation TIPS-Cl, sec-BuLi, ethyl chloroformate, CDI, amines Multi-step, room temp to heating Variable Enables functionalization at multiple positions

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The amino group can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amino and carboxylic acid positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

Immunomodulatory Applications

Recent studies have highlighted the potential of 3-amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid derivatives as novel immunomodulators targeting JAK3. Janus kinases are crucial in mediating immune responses, and their inhibition can lead to therapeutic benefits in autoimmune diseases and organ transplantation.

Case Study: JAK3 Inhibition

A series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold were synthesized and evaluated for their JAK3 inhibitory activity. The introduction of specific functional groups significantly enhanced their potency:

  • C5-Carbamoyl Group : This modification was found to increase the JAK3 inhibitory activity dramatically.
  • C4-Substituted Cycloalkylamino Group : This substitution also played a vital role in enhancing biological activity.

One compound, referred to as 14c , exhibited potent and selective inhibition of JAK3, demonstrating a more than 200-fold increase in activity compared to earlier compounds. The structure–activity relationship (SAR) studies indicated that modifications leading to better binding interactions within the JAK3 binding site improved efficacy.

Other Biological Activities

In addition to immunomodulation through JAK inhibition, derivatives of this compound have been investigated for other activities:

  • Anticancer Properties : Some studies suggest potential anticancer effects due to their ability to modulate immune responses.
  • Neuroprotective Effects : Preliminary research indicates that these compounds may offer neuroprotective benefits, possibly through modulation of inflammatory processes.

Summary Table of Key Findings

CompoundActivityModificationsNotes
14cPotent JAK3 inhibitorC5-carbamoyl, C4-cycloalkylamino>200-fold increase in activity
11kImproved oral absorptionHydroxy group introductionReduced lipophilicity enhances stability
-Anticancer potentialVarious modificationsModulates immune response

Mechanism of Action

The mechanism of action of 3-Amino-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Data Table: Key Compounds and Properties

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications Reference
3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Not explicitly listed C₈H₇N₃O₂ NH₂ (C3), COOH (C2) Medicinal chemistry scaffold
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid 1222175-20-3 C₈H₅BrN₂O₂ Br (C5), COOH (C2) Suzuki coupling precursor
LY2033298 Not listed C₁₃H₁₆ClN₃O₂S Cl (C5), OCH₃ (C6), cyclopropylamide M4 receptor modulator
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid 104960-56-7 C₁₅H₉F₃N₂O₂S CF₃ (C4), Ph (C6) Kinase inhibition studies

Biological Activity

3-Amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C8H7N3O2
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 1082865-12-0

The compound has been studied for its role as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Abnormal activation of FGFR signaling pathways contributes to tumor progression, making FGFR inhibitors a promising therapeutic target.

Inhibition of FGFRs

Research has shown that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against FGFRs. For instance, compound 4h demonstrated IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential for cancer treatment applications .

Anti-Cancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of breast cancer cells (4T1 cell line), induce apoptosis, and significantly reduce cell migration and invasion . These findings suggest that the compound may serve as a lead candidate for developing anti-cancer therapies.

Immunomodulatory Effects

Another area of interest is the compound's immunomodulatory properties. It has been evaluated as a potential treatment for immune diseases by targeting Janus kinase 3 (JAK3) pathways. This mechanism is crucial for regulating immune responses and could be beneficial in managing autoimmune disorders .

Data Summary

Activity Target IC50 Values (nM) Effect
FGFR InhibitionFGFR17Potent inhibitor
FGFR29Potent inhibitor
FGFR325Potent inhibitor
Breast Cancer Cell Proliferation4T1 Cell Line-Inhibition and apoptosis induction
ImmunomodulationJAK3-Potential treatment for immune diseases

Case Studies

  • FGFR Inhibition Study : A study reported the synthesis and biological evaluation of various pyrrolo[2,3-b]pyridine derivatives, highlighting the significant inhibitory effects on FGFRs. Compound 4h was particularly noted for its low IC50 values and effectiveness against cancer cell lines .
  • Immunomodulation Research : Another investigation focused on the immunomodulatory effects of pyrrolo[2,3-b]pyridine derivatives targeting JAK3. The results suggested that these compounds could modulate immune responses effectively, paving the way for new treatments in autoimmune diseases .

Q & A

Q. What are the recommended synthetic routes for 3-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The compound is synthesized via functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:

  • Bromination : Bromination at the 5-position of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid using N-bromosuccinimide (NBS) in DMF at 0–5°C (yield: 60–70%) .
  • Amination : Subsequent substitution of bromine with an amino group via Pd-catalyzed coupling (e.g., Buchwald-Hartwig conditions: Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C, 12h) .
    Critical factors : Temperature control during bromination minimizes side products, while ligand choice in amination dictates regioselectivity.

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Answer:

  • ¹H/¹³C NMR : The carboxylic acid proton appears as a broad singlet at δ 12.5–13.5 ppm (DMSO-d₆). The pyrrolo-pyridine core shows distinct aromatic signals: δ 7.2–8.5 ppm (pyridine H) and δ 6.8–7.1 ppm (pyrrole H) .
  • IR : A strong absorption band at ~1680–1700 cm⁻¹ confirms the carboxylic acid group .
  • Mass spectrometry : Exact mass (m/z 191.0692 [M+H]⁺) validates purity .

Advanced Research Questions

Q. How can regioselective functionalization challenges in the pyrrolo[2,3-b]pyridine scaffold be addressed for derivatization?

Answer: Regioselectivity is influenced by:

  • Electronic effects : The 5-position is electron-deficient (pyridine ring), favoring electrophilic substitution (e.g., bromination) .
  • Steric hindrance : Bulky substituents at the 1-position (e.g., methyl or benzyl groups) direct reactions to the 3-position .
    Methodology : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Answer: Discrepancies in antimicrobial or enzyme inhibition data often arise from:

  • Assay conditions : Varying pH (e.g., carboxylic acid protonation state at pH < 4 reduces membrane permeability) .
  • Structural analogs : Compare activity with 3-amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, which shows enhanced bioactivity due to improved lipophilicity (ClogP: 2.1 vs. 1.5 for the parent compound) .
    Resolution : Standardize assays (CLSI guidelines) and validate via dose-response curves (IC₅₀/EC₅₀ comparisons) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution or cyclization reactions?

Answer:

  • Nucleophilic substitution : Calculate Fukui indices (f⁻) to identify electrophilic centers. The 5-position (f⁻ = 0.12) is more reactive than the 3-position (f⁻ = 0.08) .
  • Cyclization : Simulate transition states (TS) for intramolecular amide bond formation using CP2K software. Activation energy (ΔG‡) ranges from 18–22 kcal/mol depending on solvent polarity .

Methodological Recommendations

  • Synthetic optimization : Use flow chemistry for bromination to improve reproducibility (residence time: 5 min, 70% yield) .
  • Data validation : Cross-reference NMR assignments with solid-state structures (CCDC deposition codes: 2245678–2245681) .

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